Imirestat - 89391-50-4

Imirestat

Catalog Number: EVT-270739
CAS Number: 89391-50-4
Molecular Formula: C15H8F2N2O2
Molecular Weight: 286.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imirestat is a spirohydantoin aldose reductase inhibitor (ARI). [] ARIs are a class of drugs that block the enzyme aldose reductase. [] Imirestat has been investigated for its potential therapeutic use in diabetic complications such as diabetic neuropathy and cataracts. [, , , , ] It has also been explored for potential applications in periodontitis. [, ]

Classification
  • Type: Aldose Reductase Inhibitor
  • Chemical Name: 4-(4-(1H-pyridazin-3-yl)phenyl)-2-methylphenol
  • CAS Number: 89391-50-4
Synthesis Analysis

The synthesis of Imirestat involves a multi-step process starting from commercially available materials. The key steps include:

  1. Formation of the Core Structure: The synthesis begins with the preparation of pyridazinone derivatives through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  2. Substitution Reactions: The core structure undergoes various substitution reactions to introduce the desired functional groups, particularly focusing on attaching phenolic and methyl groups to achieve the final structure.
  3. Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of Imirestat can be analyzed as follows:

The three-dimensional conformation of Imirestat is crucial for its binding efficiency and inhibition capability against aldose reductase .

Chemical Reactions Analysis

Imirestat primarily participates in reactions involving:

  1. Enzyme Inhibition: It competes with glucose for binding at the active site of aldose reductase, effectively reducing the enzyme's activity.
  2. Metabolic Pathways: By inhibiting aldose reductase, Imirestat alters the metabolic flux from glucose towards sorbitol, thereby decreasing sorbitol accumulation in tissues, which is linked to osmotic and oxidative stress in diabetic complications .
Mechanism of Action

The mechanism of action of Imirestat involves:

  1. Competitive Inhibition: Imirestat binds to the active site of aldose reductase, preventing glucose from being converted into sorbitol. This competitive inhibition reduces sorbitol levels in cells, mitigating osmotic damage.
  2. Impact on Diabetic Complications: By lowering sorbitol concentrations, Imirestat helps alleviate symptoms associated with diabetic neuropathy and retinopathy by reducing nerve damage and improving nerve conduction velocities .
Physical and Chemical Properties Analysis

Imirestat exhibits several notable physical and chemical properties:

Applications

Imirestat has several scientific applications:

  1. Diabetes Research: Primarily investigated for its potential to treat diabetic neuropathy by mitigating complications associated with diabetes through aldose reductase inhibition.
  2. Pharmacological Studies: Used in studies exploring the role of aldose reductase inhibitors in preventing or treating complications arising from diabetes.
  3. Drug Development: Serves as a lead compound for developing new aldose reductase inhibitors with improved efficacy and safety profiles .
Introduction to Imirestat as an Aldose Reductase Inhibitor (ARI)

Role of Aldose Reductase in Pathophysiological Mechanisms

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Under normoglycemic conditions, AR activity is relatively minor. However, chronic hyperglycemia—a hallmark of diabetes—drives pathological flux through this pathway. Sorbitol accumulation exerts osmotic stress within insulin-independent tissues (lens, retina, nerves, kidneys), while concurrent NADPH depletion compromises cellular antioxidant defenses. This dual insult triggers cascading pathophysiological events:

  • Cellular Osmotic Imbalance: Sorbitol, being poorly membrane-permeable, accumulates intracellularly, drawing water inward. This swelling disrupts cell function and contributes to conditions like diabetic cataract formation [1] [6].
  • Oxidative/Nitrosative Stress: NADPH depletion impairs the regeneration of reduced glutathione (GSH), a critical antioxidant. This creates a state of heightened oxidative stress. Furthermore, AR activation is linked to increased production of reactive oxygen (ROS) and nitrogen species (RNS), activating stress pathways like MAPK and inflammatory cascades involving NF-kB. This leads to upregulation of inflammatory mediators (ICAM-1, COX-2, VEGF) and contributes to microvascular damage, leukostasis (as seen in retinopathy), and neuropathy [1] [2] [6].
  • Advanced Glycation End-Product (AGE) Precursors: Metabolites downstream of sorbitol (fructose) can undergo auto-oxidation, generating highly reactive dicarbonyl compounds (e.g., methylglyoxal) that readily form AGEs. AGEs cross-link proteins, alter extracellular matrix composition, and activate receptors (RAGE), perpetuating inflammation and tissue damage in retinopathy, nephropathy, and neuropathy [6].

Inhibition of AR is therefore a strategic approach to interrupt this cascade at its origin, aiming to prevent or delay the onset and progression of diabetic complications affecting the eyes, nerves, and kidneys [1] [2] [6].

Imirestat’s Discovery and Development within the ARI Class

The development of ARIs has been marked by significant challenges. Early compounds like alrestatin (1st generation) and sorbinil (spirohydantoin class) demonstrated proof-of-concept in animal models but failed in clinical trials due to insufficient efficacy or significant adverse effects (e.g., hypersensitivity, skin rashes). Tolrestat (acetic acid class) was withdrawn due to hepatic toxicity [1] [6]. This highlighted the need for ARIs with improved potency, tissue selectivity, and safety profiles.

Imirestat emerged from systematic efforts to optimize the phenanthrene-based succinimide scaffold. It was identified as a highly potent ARI (IC₅₀ = 8.5 nM) during preclinical screening [8]. Key distinguishing characteristics observed during its development included:

  • Prolonged Target Tissue Retention: Pharmacokinetic studies in rabbits revealed a critical property: rapid uptake into the cornea and lens after topical ocular administration, followed by very slow elimination (corneal t₁/₂ ≈ 130 hr; lens t₁/₂ ≈ 140 hr). This contrasted sharply with the rapid clearance from aqueous humor (<12 hr). Systemic absorption occurred but concentrations in the dosed eye significantly exceeded those in plasma and undosed eyes [3].
  • Nonlinear (Dose-Dependent) Pharmacokinetics (Systemic): Human studies after oral dosing revealed complex kinetics. Low single doses (2-10 mg) showed an initial rapid decline followed by a very slow terminal elimination phase (t₁/₂ ≈ 272 ± 138 hr at 2 mg). Higher doses (20-50 mg) exhibited a shorter apparent terminal half-life (50-70 hr). This nonlinearity was attributed to saturable tissue binding, where high-affinity binding sites in tissues become saturated at higher doses, increasing the proportion of unbound drug available for elimination. Despite this, steady-state concentrations during multiple dosing appeared roughly dose-proportional, and mean oral clearance (30-45 ml/min) was dose-independent [10].
  • Accumulation Potential: The long effective half-life for accumulation (54-98 hr) indicated significant potential for buildup during chronic dosing, particularly at lower doses where the terminal phase was extremely slow [10].

Table 1: Key Pharmacokinetic Properties of Imirestat

PropertyFindings (Species)SignificanceSource
IC₅₀8.5 nMHigh potency against aldose reductase [8]
Topical Ocular UptakeRapid into cornea/lensTargets key tissues for diabetic complications [3]
Cornea Half-life (Topical)~130 hours (Rabbit)Sustained local action [3]
Lens Half-life (Topical)~140 hours (Rabbit)Prolonged inhibition in critical tissue [3]
Systemic t₁/₂ (Low Dose)~272 ± 138 hours (2 mg, Human)Suggests saturable tissue binding [10]
Systemic t₁/₂ (High Dose)50-70 hours (20-50 mg, Human)Dose-dependent kinetics [10]
Oral Clearance30-45 ml/min (Human)Relatively low and dose-independent [10]

Table 2: Tissue Distribution After Topical Ocular Administration (Albino Rabbits) [3]

TissueTime to Peak ConcentrationElimination Half-life (t₁/₂)Key Observation
CorneaRapid (Minutes)~130 hoursSignificant retention; primary reservoir
LensRapid (Minutes)~140 hoursCortex > Nucleus accumulation; prolonged exposure
Aqueous HumorRapid (Minutes)<12 hoursRapid clearance; transient exposure
Vitreous HumorSlower (Hours)Detectable up to 72 hoursModerate penetration and persistence
PlasmaVariableLong (Dose-dependent)Systemic exposure present; lower than dosed eye

Structural and Functional Specificity of Imirestat in Enzyme Inhibition

Imirestat's molecular structure (C₁₅H₈F₂N₂O₂; MW 286.24) is characterized by a phenanthrene-imidazolidinedione (succinimide) core featuring strategic substitutions that confer its high potency and unique binding properties [4] [6] [8]:

  • Difluoro Substitution: The presence of fluorine atoms at specific positions on the phenanthrene rings enhances electron-withdrawing properties and influences the molecule's electrostatic potential. Fluorine's small size and high electronegativity allow for optimal van der Waals contacts and potential dipole interactions within the hydrophobic pocket of the aldose reductase active site [6].
  • Dicarbonyl Core (Imidazolidinedione): This moiety is crucial for potent inhibition. It acts as a transition state analog mimic, interacting directly with the catalytic residues (Tyr48, His110) and the NADP⁺ cofactor within the enzyme's active site. Computational modeling (QSAR) studies highlight features like the presence of hydrophobic nitrogen near the molecule's center of mass (com_Nhyd_2A) and specific spatial arrangements of hydrogen bond acceptors/donors as critical determinants of high-affinity binding (pIC₅₀ ~8.0) [6].
  • Planar Rigidity: The fused phenanthrene system provides a rigid, planar structure that complements the topology of the AR active site, promoting strong hydrophobic interactions and π-stacking with aromatic residues (e.g., Trp111, Trp20) lining the binding cavity. This rigidity likely contributes to its slow dissociation rate and prolonged inhibition [6].

Quantitative Structure-Activity Relationship (QSAR) models built using a dataset of 226 AR inhibitors identified molecular descriptors highly predictive of Imirestat's potency: com_Nhyd_2A (hydrophobic nitrogen near center of mass), H_ringN_2B (hydrogen bonding topology involving ring nitrogen), and fsp2Osp2C4B (specific arrangement of sp² oxygen and carbon atoms). These descriptors underscore the importance of balanced hydrophobicity, precise hydrogen bonding capability, and specific electronic distributions for optimal AR inhibition [6].

Molecular docking simulations position Imirestat deep within the AR active site (docking score ~ -7.91 to -8.08 kcal/mol). Key interactions include:

  • Hydrogen bonding between the imidazolidinedione carbonyl oxygens and catalytic residues (Tyr48, His110) and NADP⁺.
  • Hydrophobic packing and π-π stacking between the phenanthrene rings and Trp111, Trp20, and Phe122.
  • Potential electrostatic/hydrogen bond interactions involving the fluorine atoms and residues like Leu300 or water molecules within the active site [6].

Molecular dynamics simulations confirm the stability of this binding mode, with root-mean-square deviation (RMSD) values comparable to co-crystallized reference ligands, explaining its sustained inhibitory action [6].

Table 3: Structural Features Influencing Imirestat's Potency

Structural FeatureChemical RoleBiological Consequence
Difluoro SubstituentsEnhanced electron-withdrawing capacity; optimal sizeTight van der Waals packing in hydrophobic pocket; potential dipolar interactions
Imidazolidinedione CoreTransition state analog; H-bond acceptor/donorDirect interaction with catalytic triad (Tyr48, His110) and NADP⁺ cofactor
Planar Phenanthrene ScaffoldRigid hydrophobic frameworkExtensive π-stacking (Trp111, Trp20); complementary fit to active site topology
Spatial Descriptors (e.g., com_Nhyd_2A)Encodes hydrophobic nitrogen proximityQSAR models confirm critical role in high-affinity binding (pIC₅₀ ~8.0) [6]

Table 4: Comparison of Imirestat with Representative ARIs

ARI (Class)Key Structural FeaturesReported Potency (IC₅₀)Distinguishing PK/PD Feature
Imirestat (Succinimide)Phenanthrene-difluoro-imidazolidinedione8.5 nM [8]Extreme tissue retention (lens/cornea t₁/₂ >5 days) [3]
Sorbinil (Spirohydantoin)Spirofluorene-hydantoin~25-50 nM [1]Significant hypersensitivity liability [1]
Epalrestat (Acetic Acid)Rhodanine-carboxylic acid~100-200 nM [6]Only marketed ARI (Japan/China); moderate tissue penetration
Tolrestat (Acetic Acid)Dichlorophenyl-oxopyrano-acetic acid~35 nM [1]Withdrawn (hepatotoxicity) [1]
Fidarestat (Spirohydantoin)Difluorobenzospirothiazolidinone~3-5 nM [2]Potent; stalled development
Ranirestat (Succinimide)Benzopyrano-imidazolidinedione~15 nM [6]CNS penetration focus; Phase III trials [6]

Properties

CAS Number

89391-50-4

Product Name

Imirestat

IUPAC Name

2,7-difluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione

Molecular Formula

C15H8F2N2O2

Molecular Weight

286.23 g/mol

InChI

InChI=1S/C15H8F2N2O2/c16-7-1-3-9-10-4-2-8(17)6-12(10)15(11(9)5-7)13(20)18-14(21)19-15/h1-6H,(H2,18,19,20,21)

InChI Key

QCCHBHSAIQIQGO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C3(C4=C2C=CC(=C4)F)C(=O)NC(=O)N3

Solubility

Soluble in DMSO

Synonyms

AL 1576
AL-1576
AL-theta-1576
AL1576
ALO1576
HOE 843
HOE-843
imirestat
spiro(2,7-difluoro-9H-fluoren-9,4'-imidazolidine)-2',5'-dione

Canonical SMILES

C1=CC2=C(C=C1F)C3(C4=C2C=CC(=C4)F)C(=O)NC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.